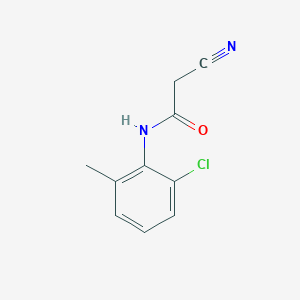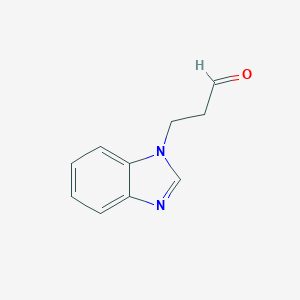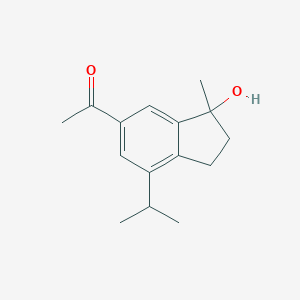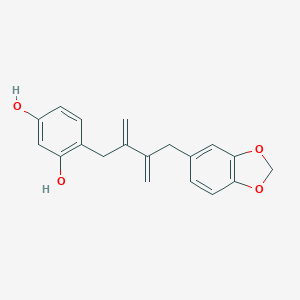
Anolignan A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anolignan A is a chemical compound that is a type of lignan . It is also known as 2-(2’,4’-dihydroxybenzyl)-3-(3’‘,4’'-methylenedioxybenzyl)-1,3-butadiene . It is found in the plant species Anogeissus acuminata and Terminalia phillyreifolia .
Synthesis Analysis
The synthesis of Anolignan A has been achieved in eight steps with an overall yield of 30% from piperonal . The key step involves the TiCl4-mediated addition of a 1-trimethylsilyl-2,3-butadiene to an aldehyde . Another method involves the use of ruthenium carbene complex for enyne metathesis .Molecular Structure Analysis
Anolignan A consists of buta-1,3-diene substituted by a 2,4-dihydroxybenzyl group at position 2 and a 1,3-benzodioxol-5-ylmethyl group at position 3 . Its chemical formula is C19H18O4 .Applications De Recherche Scientifique
Antibacterial and Anti-Inflammatory Activities
Anolignan A and its variants, like Anolignan B, have been studied for their antibacterial and anti-inflammatory properties. Anolignan B, isolated from the roots of Terminalia sericea, showed significant activity against both Gram-positive and Gram-negative bacteria. Additionally, it displayed anti-inflammatory effects through its action on cyclooxygenase enzymes (COX-1 and COX-2) and demonstrated no mutagenic effects in the Ames test (Eldeen, Elgorashi, Mulholland, & van Staden, 2006).
Synthesis Techniques
The synthesis of Anolignan A and B using ruthenium-catalyzed cross-enyne metathesis represents a significant development in the field. This method, involving the integration of methylene parts of ethylene into an alkyne using Grubbs' catalyst, has been pivotal in the construction of the 1,3-diene moieties of these natural products (Mori, Tonogaki, & Nishiguchi, 2002).
Potential in Cancer Therapy
A study focusing on breast cancer explored the effectiveness of bioactive compounds from Terminalia bellerica, including Anolignan B, as potential inhibitors of estrogen receptor alpha (ER-α). Anolignan B demonstrated the highest docking score towards ER-α, suggesting its potential as a selective inhibitor and its relevance in the search for drugs against breast cancer (Chakrabarty, 2017).
Metabolic and Health Implications
Lignans, including anolignans, have been recognized for their health implications due to their presence in various foods and their metabolism into enterolignans. Research indicates that these compounds may play a role in reducing risks of cancers like breast, colon, and prostate cancer. Their mechanisms are linked to hormonal metabolism, anti-oxidation, and gene suppression (Landete, 2012).
Orientations Futures
The future research directions for Anolignan A could include further investigation into its antiviral properties, particularly its anti-HIV activity . Additionally, more research is needed to fully understand its mechanism of action . Further studies could also explore its potential uses in the treatment of other diseases.
Propriétés
Numéro CAS |
158081-97-1 |
|---|---|
Nom du produit |
Anolignan A |
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-12(7-14-3-6-18-19(9-14)23-11-22-18)13(2)8-15-4-5-16(20)10-17(15)21/h3-6,9-10,20-21H,1-2,7-8,11H2 |
Clé InChI |
HFSAUGRJONZEDN-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O |
SMILES canonique |
C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O |
Autres numéros CAS |
158081-97-1 |
Synonymes |
2-(2',4'-dihydroxybenzyl)-3-(3'',4''-methylenedioxybenzyl)-1,3-butadiene anolignan A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



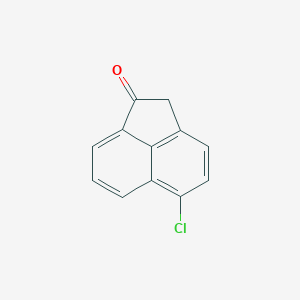
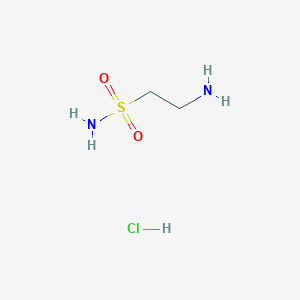
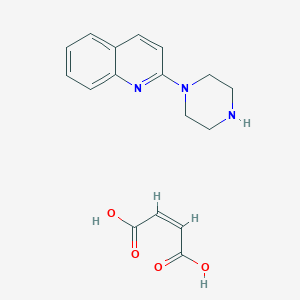
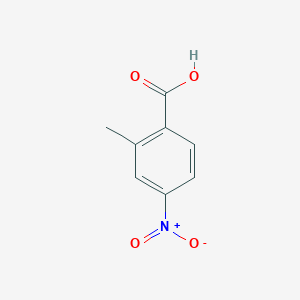
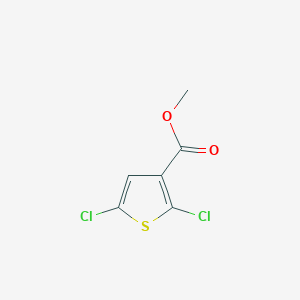
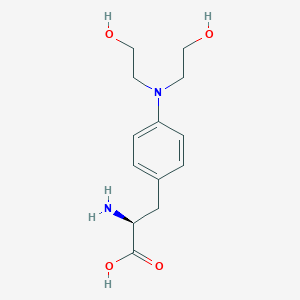
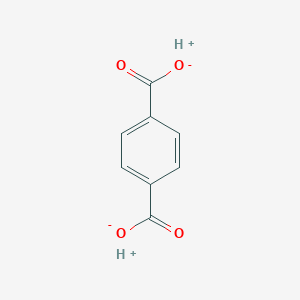
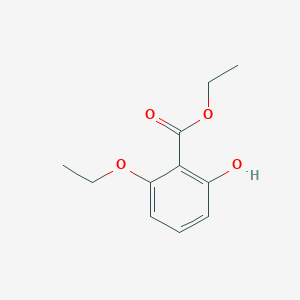
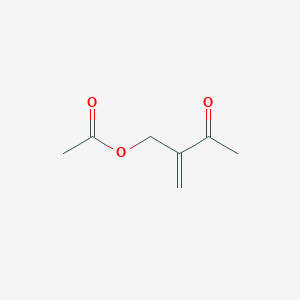

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)
